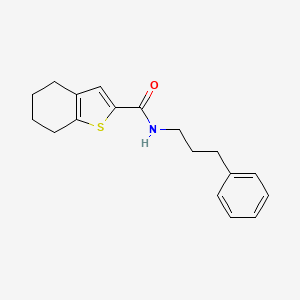
N-(3-phenylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(3-phenylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide” is an organic compound containing a benzothiophene ring, which is a polycyclic aromatic system with a sulfur atom . The “N-(3-phenylpropyl)” part indicates a phenylpropyl group attached to the compound via a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzothiophene ring, an amide functional group, and a phenylpropyl side chain . The exact structure would need to be confirmed by techniques such as NMR spectroscopy.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the amide functional group and the aromatic benzothiophene ring . The amide could potentially undergo hydrolysis, acylation, or other reactions typical of amides.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzothiophene ring and the amide group could impact its solubility, melting point, and other properties .科学的研究の応用
Benzene-1,3,5-tricarboxamide Applications
Benzene-1,3,5-tricarboxamides (BTAs) have shown significant importance across various scientific disciplines due to their simple structure and wide accessibility. These compounds are utilized in applications ranging from nanotechnology to polymer processing and biomedical applications. The self-assembly of BTAs into one-dimensional, nanometer-sized rod-like structures, stabilized by threefold H-bonding, is pivotal for their application in nanotechnology. Moreover, their multivalent nature drives applications in the biomedical field, indicating the potential for BTAs, including N-(3-phenylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide derivatives, in these areas. The first commercial applications of BTAs are emerging, highlighting the adaptable nature of this multipurpose building block for future applications (Cantekin, de Greef, & Palmans, 2012).
Advanced Oxidation Processes
The degradation of acetaminophen (ACT) through advanced oxidation processes (AOPs) has been extensively studied, leading to the generation of various by-products and proposed degradation pathways. The review by Qutob et al. highlights the significant role of AOPs in treating recalcitrant compounds from aqueous mediums, such as acetaminophen, and their biotoxicity. This research area underscores the potential application of this compound derivatives in environmental chemistry, especially in water treatment and pollution control, given their chemical structure and reactivity (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Synthetic Phenolic Antioxidants
The review by Liu and Mabury on synthetic phenolic antioxidants (SPAs) discusses the environmental occurrence, human exposure, and toxicity of SPAs. SPAs, including derivatives of this compound, are used to retard oxidative reactions in various products. The study highlights the detection of SPAs in different environmental matrices and their potential health risks, suggesting the importance of developing a better understanding of these compounds for environmental health and safety (Liu & Mabury, 2020).
Safety and Hazards
将来の方向性
作用機序
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Biochemical Pathways
It’s possible that the compound could influence the metabolism of fatty acid amides, given its structural similarity to other N-acyl aromatic amino acids . More research is needed to confirm this and identify other affected pathways .
Pharmacokinetics
Therefore, its bioavailability and how these properties might impact its therapeutic potential are currently unknown .
特性
IUPAC Name |
N-(3-phenylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NOS/c20-18(17-13-15-10-4-5-11-16(15)21-17)19-12-6-9-14-7-2-1-3-8-14/h1-3,7-8,13H,4-6,9-12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBZMDGYQTUYLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(S2)C(=O)NCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


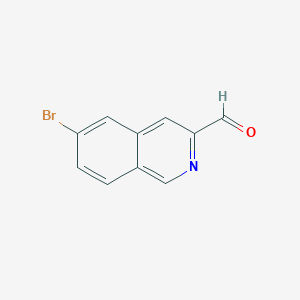
![3-Azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2583798.png)
![[2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine](/img/structure/B2583801.png)
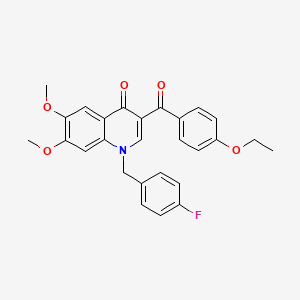
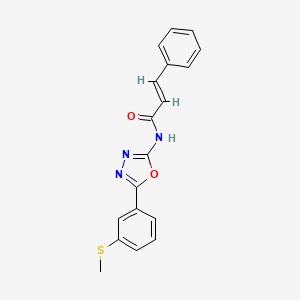
![(1R,2R,4S,5R,6R)-3-Oxatricyclo[3.2.2.02,4]nonane-6-sulfonyl fluoride](/img/structure/B2583805.png)
![2-Bromo-1-[2,3-dichloro-4-(ethylsulfonyl)phenyl]-1-ethanone](/img/structure/B2583806.png)
![2-bromo-3-methyl-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2583807.png)
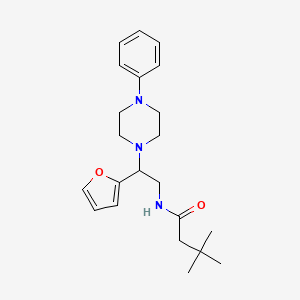
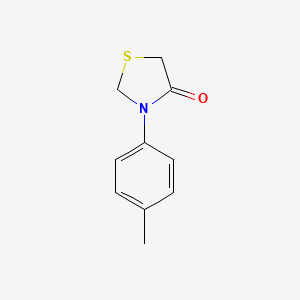
![2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-2-yl)acetamide](/img/structure/B2583812.png)
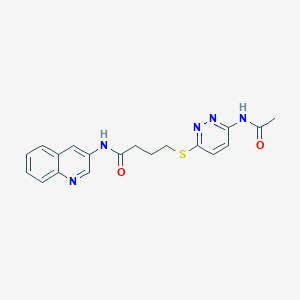
![N-(2-{allyl[(4-nitrophenyl)sulfonyl]amino}ethyl)-N'-(3,5-dimethylphenyl)-N-methylethanimidamide](/img/structure/B2583816.png)